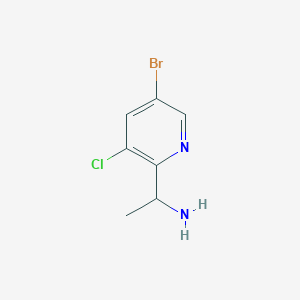

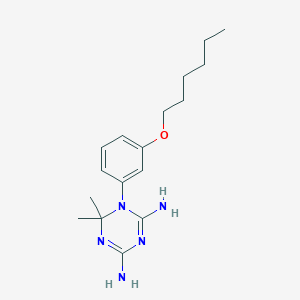

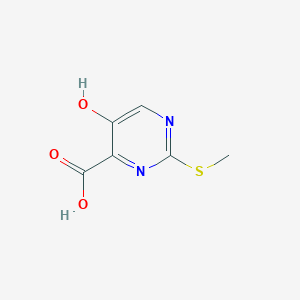

![molecular formula C10H11ClN2O2 B3153072 4-[(2-Chloropropanoyl)amino]benzamide CAS No. 749907-03-7](/img/structure/B3153072.png)

4-[(2-Chloropropanoyl)amino]benzamide

説明

“4-[(2-Chloropropanoyl)amino]benzamide” is a specialty product used for proteomics research . It has a molecular formula of C10H11ClN2O2 and a molecular weight of 226.66 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11ClN2O2/c1-6(11)10(15)13-8-4-2-7(3-5-8)9(12)14/h2-6H,1H3,(H2,12,14)(H,13,15) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 226.66 . It is stored at room temperature .科学的研究の応用

Melanoma Research

Benzamide derivatives, including structures similar to 4-[(2-Chloropropanoyl)amino]benzamide, have been explored for their potential in melanoma treatment. Research has shown that certain benzamide conjugates demonstrate higher toxicity against melanoma cells compared to traditional treatments, suggesting their use in targeted drug delivery for melanoma therapy (Wolf et al., 2004).

Anticancer Agents

Benzamide derivatives have been synthesized and tested for their proapoptotic activity on cancer cell lines, including melanoma. These compounds, including those structurally related to this compound, show potential as anticancer agents due to their ability to inhibit cancer cell growth (Yılmaz et al., 2015).

Antispasmodic and Antihypoxic Properties

Research on benzamides has also revealed their potential as antispasmodic and antihypoxic agents. These findings highlight the pharmacological versatility of benzamides, including compounds like this compound (Bakibaev et al., 1994).

Imaging and Molecular Imaging Applications

Benzamides are useful in imaging melanoma and melanoma metastases due to their neurotropic characteristics. They have been applied clinically as imaging agents, demonstrating high tumor uptake, and have been evaluated for magnetic resonance imaging, suggesting their utility in molecular imaging (Oltmanns et al., 2009).

Antioxidant Activity

Amino-substituted benzamide derivatives exhibit antioxidant properties by scavenging free radicals. Understanding their electrochemical oxidation mechanisms can provide insights into their free radical scavenging activity, making them candidates for antioxidant applications (Jovanović et al., 2020).

Anticonvulsant Activity

Certain benzamide derivatives have been evaluated for their anticonvulsant properties. These studies indicate that compounds structurally related to this compound could be potential candidates for developing new anticonvulsant drugs (Lambert et al., 1995).

Mosquito Control

Benzamide derivatives have shown promising activity against mosquitoes, indicating their potential use in controlling larval populations and contributing to vector control strategies (Schaefer et al., 1978).

Neuroleptic Agents

Studies have explored benzamides as potential neuroleptic agents, particularly in the treatment of psychosis. This indicates a potential application of benzamide derivatives in psychiatric medication (Iwanami et al., 1981).

将来の方向性

特性

IUPAC Name |

4-(2-chloropropanoylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-6(11)10(15)13-8-4-2-7(3-5-8)9(12)14/h2-6H,1H3,(H2,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXHRSUFQPFFIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

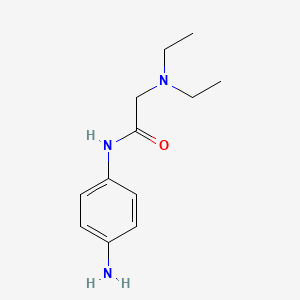

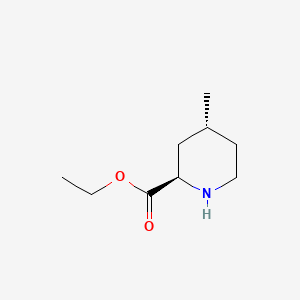

![4-[4-(4-Aminophenyl)piperazin-1-yl]aniline](/img/structure/B3152991.png)

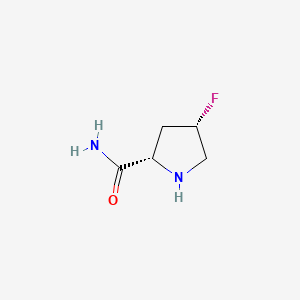

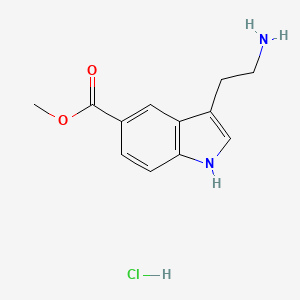

![(2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B3153035.png)

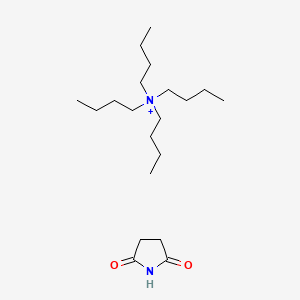

![3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine](/img/structure/B3153050.png)